molecular formula C13H17FN2O4 B6421684 4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1096689-72-3

4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B6421684
CAS No.: 1096689-72-3
M. Wt: 284.28 g/mol
InChI Key: RCJNMGGDRSDROA-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of fluorine, phenyl, amino, hydroxypropyl, and oxobutanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoroaniline with a suitable oxobutanoic acid derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
  • 4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
  • 4-((2-Iodophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Uniqueness

4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its halogenated analogs.

Properties

IUPAC Name

4-(2-fluoroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4/c14-9-4-1-2-5-10(9)16-12(18)8-11(13(19)20)15-6-3-7-17/h1-2,4-5,11,15,17H,3,6-8H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJNMGGDRSDROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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